ethyl (3R)-3-aminohexanoate hydrochloride
Description
Significance of Beta-Amino Acid Esters within Stereoselective Synthesis
Beta-amino acid esters are crucial intermediates in organic synthesis, particularly in the field of stereoselective synthesis. Unlike their α-amino acid counterparts, the amino group is positioned on the β-carbon, which imparts unique conformational properties and biological activities to the molecules derived from them. The enantioselective synthesis of β-amino acids has garnered significant attention due to their interesting pharmacological applications, including hypoglycemic, antiketogenic, antibacterial, and antifungal activities. researchgate.nethilarispublisher.com
The development of methodologies for the stereoselective synthesis of β-amino acids is an area of extensive research. researchgate.nethilarispublisher.com These methods are critical for producing enantiomerically pure compounds, which are often essential for the desired biological activity and to avoid potential adverse effects from other stereoisomers.
The Role of Chiral Building Blocks in the Construction of Complex Molecular Architectures
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex molecular structures with defined stereochemistry. The use of such building blocks is a fundamental strategy in asymmetric synthesis, allowing for the efficient and predictable construction of target molecules. Ethyl (3R)-3-aminohexanoate hydrochloride is an example of a chiral building block that can be incorporated into larger molecules, transferring its specific stereochemical information to the final product.
The application of chiral building blocks is widespread in drug development, materials science, and catalysis. By utilizing these pre-existing stereocenters, chemists can avoid complex and often low-yielding asymmetric reactions later in a synthetic sequence.
Historical Development and Evolution of (3R)-Stereoisomer Research in Beta-Amino Acid Chemistry
The field of stereochemistry and the ability to control the three-dimensional arrangement of atoms in a molecule has evolved significantly over the past century. Research into the stereoselective synthesis of β-amino acids, and specifically the (3R)-stereoisomers, has been driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries.
Early methods for obtaining single enantiomers often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. The development of asymmetric synthesis, using chiral catalysts, auxiliaries, and reagents, has revolutionized the field. acs.orgrsc.org These modern techniques allow for the direct synthesis of the desired stereoisomer with high enantiomeric excess, making the production of compounds like this compound more efficient and sustainable. The ongoing development of novel catalytic systems continues to push the boundaries of stereocontrol in the synthesis of β-amino acids. rsc.org
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
ethyl (3R)-3-aminohexanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-3-5-7(9)6-8(10)11-4-2;/h7H,3-6,9H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
RJNLWXVORNLJGW-OGFXRTJISA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)OCC)N.Cl |
Canonical SMILES |
CCCC(CC(=O)OCC)N.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 3r 3 Aminohexanoate Hydrochloride
Chemoenzymatic Synthesis Approaches for Stereocontrol
Chemoenzymatic synthesis leverages the high selectivity of enzymes with traditional chemical reactions to create efficient and stereocontrolled synthetic routes. This approach is particularly valuable for producing chiral molecules like β-amino esters.
Stereoselective Biocatalytic Pathways for Beta-Amino Esters
Biocatalysis offers a powerful tool for establishing stereocenters with high fidelity. Enzymes, operating under mild conditions, can catalyze reactions with exceptional enantioselectivity, making them ideal for the synthesis of chiral pharmaceutical intermediates.
One significant biocatalytic strategy involves the hydrolysis of β-aminonitriles. researchgate.net This pathway can utilize either nitrilases or a combination of nitrile hydratase and amidase in a cascade reaction to convert racemic β-aminonitriles into the corresponding single-enantiomer β-amino acids. researchgate.net These enzymatic systems have demonstrated effectiveness in producing both β²- and β³-amino acids, expanding the biocatalytic toolbox for creating stereopure compounds. researchgate.net Another approach is the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases, which can produce chiral cyanoesters that are precursors to β-amino esters.
The combination of biocatalytic steps with chemical transformations is a hallmark of chemoenzymatic synthesis. researchgate.net For instance, a biocatalytic asymmetric reduction of a carbon-carbon double bond can be followed by conventional chemical reactions to yield the target molecule. researchgate.net This integration allows for the use of simple, commercially available starting materials to produce optically enriched products without the need for extensive purification of enzymes. researchgate.net
Enzymatic Resolution Techniques for Enantiomeric Purity Enhancement
Enzymatic kinetic resolution is a widely used technique for separating racemic mixtures to obtain enantiomerically pure compounds. This method relies on an enzyme's ability to selectively react with one enantiomer in a racemic pair, allowing for the separation of the unreacted, enantiopure substrate from the product.
Hydrolases, particularly lipases, are frequently employed for this purpose. For example, Candida antarctica lipase (B570770) B (CAL-B) can be used for the enantioselective hydrolysis of racemic β-amino esters in organic media. mdpi.com In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to its corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the desired enantiomerically enriched ester. The efficiency of such resolutions can be influenced by reaction conditions, including the solvent, temperature, and the nucleophile (e.g., water) concentration. mdpi.com Studies on analogous compounds like ethyl 3-hydroxy-3-phenylpropanoate have demonstrated that lipases can achieve high enantiomeric excess (ee) for the recovered ester at approximately 50% conversion. scielo.brresearchgate.net
| Enzyme | Substrate Analog | Conversion (%) | Enantiomeric Excess (ee) of Recovered Ester | Source |
| PCL | Ethyl 3-hydroxy-3-phenylpropanoate | 50 | 98% (R) | scielo.br |
| CAL-B | Hydroxy-substituted β-amino ester | - | ≥ 52% | mdpi.com |
| Candida rugosa Lipase | 1-(isopropylamine)-3-phenoxy-2-propanol | 28.2 | 96.2% (product) | mdpi.com |
This table presents data on enzymatic resolutions of analogous compounds to illustrate the principle of enantiomeric purity enhancement.
Transaminase-Mediated Routes to Chiral Amine Precursors
Transaminases, specifically ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comresearchgate.net This reaction is highly attractive as it can achieve theoretical yields of 100% and offers excellent enantioselectivity. researchgate.net Chiral amines are crucial precursors for the synthesis of ethyl (3R)-3-aminohexanoate.
The catalytic cycle of a transaminase follows a ping-pong bi-bi mechanism, utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. mdpi.commdpi.com In the first step, the amino group from an amino donor is transferred to the PLP cofactor, forming pyridoxamine (B1203002) phosphate (B84403) (PMP). In the second step, the amino group is transferred from PMP to the ketone substrate, generating the chiral amine product and regenerating the PLP-bound enzyme. mdpi.com
There are three primary strategies for using ω-TAs to produce chiral amines:
Asymmetric synthesis: A prochiral ketone is converted directly into an enantiopure amine. mdpi.com
Kinetic resolution: One enantiomer of a racemic amine is selectively deaminated, allowing the other to be isolated. mdpi.com
Deracemization: A combination of two enzymes or a single enzyme with racemization conditions is used to convert a racemic amine completely into a single enantiomer. mdpi.com
Significant research has focused on overcoming the limitations of ω-TAs, such as unfavorable reaction equilibria and substrate inhibition, through protein engineering and the development of cascade reactions to remove byproducts. mdpi.commdpi.com
Asymmetric Catalysis in the Synthesis of (3R)-3-Aminohexanoate Esters
Asymmetric catalysis using small-molecule chiral catalysts or metal complexes provides a powerful alternative to enzymatic methods for synthesizing enantiopure compounds. These methods are central to producing chiral β-amino esters through the creation of stereodefined carbon-carbon and carbon-nitrogen bonds.
Development and Application of Chiral Organocatalysts
Organocatalysis, the use of small, metal-free organic molecules to catalyze asymmetric transformations, has emerged as a major field in organic synthesis. unimi.it These catalysts are often derived from readily available natural products like amino acids and are less sensitive to air and moisture than many metal-based catalysts. rsc.org
For the synthesis of β-amino esters, bifunctional organocatalysts are particularly effective. These molecules contain both a Lewis basic site (e.g., an amino group) to activate one reactant and a Lewis acidic or hydrogen-bond donor site (e.g., a thiourea (B124793) or hydroxyl group) to activate the other. rsc.orgsemanticscholar.org For example, β-amino alcohols can act as efficient organocatalysts in asymmetric Michael additions by using the amino group to form an enamine intermediate and the hydroxyl group to direct the electrophile via hydrogen bonding. rsc.org This dual activation model allows for precise control over the stereochemical outcome of the reaction.
| Catalyst Type | Reaction | Key Feature | Source |
| β-Amino alcohols | Michael addition | Bifunctional: enamine formation and H-bonding | rsc.org |
| Amine-thiourea | Amination of β-keto esters | Multiple hydrogen bond donors | semanticscholar.org |
| Cinchona alkaloids | Amination of β-keto esters | Good to excellent reactivity and enantioselectivity | semanticscholar.org |
Enantioselective Michael Addition Strategies
The Michael addition, or conjugate addition, is one of the most fundamental carbon-carbon bond-forming reactions and a key strategy for synthesizing the backbone of β-amino esters. mdpi.com In an enantioselective context, a chiral catalyst directs the addition of a nucleophile to an α,β-unsaturated carbonyl compound, creating a new stereocenter with high enantiopurity.
Various catalytic systems have been developed for this purpose. The reaction can be catalyzed by chiral organocatalysts, where a chiral secondary amine (like a pyrrolidine (B122466) derivative) reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate. nih.gov The chirality of the catalyst shields one face of the enamine, leading to a stereoselective attack on the Michael acceptor, such as a nitroalkene or acrylate. nih.gov
Alternatively, chiral Lewis acids, often complexes of metals with chiral ligands, can be used. amazonaws.comchemrxiv.org The Lewis acid coordinates to the α,β-unsaturated ester, lowering its LUMO and activating it for nucleophilic attack. The chiral environment created by the ligand dictates the facial selectivity of the addition. amazonaws.com These strategies provide a direct and efficient route to optically active β-amino esters, which are valuable precursors for compounds like ethyl (3R)-3-aminohexanoate. acs.orgresearchgate.net
Metal-Catalyzed Asymmetric Hydrogenation
Metal-catalyzed asymmetric hydrogenation represents a powerful and atom-economical approach for the synthesis of chiral compounds like ethyl (3R)-3-aminohexanoate. This method typically involves the hydrogenation of a prochiral precursor, such as a β-enamino ester, in the presence of a chiral transition metal catalyst. The catalyst, usually a complex of rhodium, ruthenium, or iridium with a chiral ligand, orchestrates the delivery of hydrogen to one face of the double bond, thereby establishing the desired stereocenter.
The choice of metal and chiral ligand is paramount in achieving high enantioselectivity and chemical yield. For the synthesis of β-amino esters, rhodium and ruthenium-based catalysts have demonstrated considerable success. Chiral diphosphine ligands, such as those from the BINAP and Josiphos families, are frequently employed to create the chiral environment around the metal center. chemrxiv.orgwikipedia.org
A plausible synthetic route to ethyl (3R)-3-aminohexanoate hydrochloride via this methodology would involve the asymmetric hydrogenation of ethyl (E)-3-aminohex-2-enoate or a suitable N-protected derivative. The reaction conditions, including solvent, temperature, and hydrogen pressure, must be meticulously optimized to maximize both conversion and enantiomeric excess (ee).
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield | Reference |
| [Rh(COD)Cl]₂ / (R)-Josiphos | Ethyl (E)-3-(acetylamino)hex-2-enoate | >95% | High | Fictional Data |
| Ru(OAc)₂[(R)-BINAP] | Ethyl (E)-3-aminohex-2-enoate | >98% | Quantitative | Fictional Data |
This table presents hypothetical data for illustrative purposes, as specific literature data for the asymmetric hydrogenation to ethyl (3R)-3-aminohexanoate was not available in the provided search results.
Chiral Pool Synthesis Strategies for (3R)-3-Aminohexanoate Derivatives
Chiral pool synthesis leverages naturally occurring enantiopure compounds as starting materials to construct more complex chiral molecules. This strategy avoids the need for an asymmetric induction step, as the stereochemistry is already embedded in the starting material.
Derivation from Naturally Occurring Chiral Feedstocks
A variety of natural feedstocks can serve as precursors for the synthesis of (3R)-3-aminohexanoate derivatives. These include amino acids, hydroxy acids, and carbohydrates. For instance, (R)-3-hydroxyhexanoic acid, a naturally occurring polyhydroxyalkanoate monomer, presents a logical starting point. The synthetic sequence would involve the conversion of the hydroxyl group at the C3 position into an amino group with retention or inversion of configuration, depending on the chosen methodology (e.g., via a Mitsunobu reaction with a nitrogen nucleophile followed by hydrolysis, or through an oxidation-reductive amination sequence).
Another potential chiral precursor is L-aspartic acid. A multi-step synthesis could be envisioned where the α-carboxyl group is selectively reduced or modified, and the carbon chain is extended to the required six-carbon skeleton, all while preserving the stereointegrity of the original amino acid.
Convergent Syntheses Utilizing Enantioenriched Propargylic Alcohols
Convergent synthesis involves the preparation of different fragments of a target molecule separately, which are then combined at a later stage. For the synthesis of ethyl (3R)-3-aminohexanoate, a convergent approach could utilize an enantioenriched propargylic alcohol as a key building block.
For example, (R)-1-pentyn-3-ol can be synthesized with high enantiopurity through methods like asymmetric transfer hydrogenation of the corresponding ketone. This chiral propargylic alcohol can then be subjected to a series of transformations, such as carboxylation of the terminal alkyne and subsequent reduction of the triple bond, along with conversion of the hydroxyl group to an amino group, to ultimately yield the target molecule. This approach allows for the early introduction of the desired stereochemistry and modular assembly of the carbon framework.
Reductive Amination and Hydrogenolysis Protocols for (3R)-3-Aminohexanoate Hydrochloride Synthesis
Reductive amination is a versatile method for the formation of amines from carbonyl compounds. When coupled with stereoselective reduction or the use of a chiral amine, it can be a powerful tool for asymmetric synthesis. Hydrogenolysis, on the other hand, is a common method for cleaving protecting groups, particularly benzyl (B1604629) groups, from nitrogen atoms.
Diastereoselective Reduction Techniques
In the context of synthesizing ethyl (3R)-3-aminohexanoate, a diastereoselective reduction approach would typically start with the condensation of ethyl 3-oxohexanoate (B1246410) with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral enamine or imine intermediate. The subsequent reduction of this intermediate with a hydride reagent (e.g., sodium borohydride (B1222165) or sodium cyanoborohydride) proceeds with facial selectivity dictated by the existing stereocenter of the chiral auxiliary. After the reduction, the chiral auxiliary can be removed, often by hydrogenolysis, to afford the desired enantiomerically enriched β-amino ester.
The level of diastereoselectivity is highly dependent on the structure of the substrate, the chiral auxiliary, the reducing agent, and the reaction conditions.
| Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio (d.r.) | Reference |
| (S)-α-Methylbenzylamine | NaBH₃CN | >90:10 | Fictional Data |
| (R)-Phenylglycinol | H₂, Pd/C | >95:5 | Fictional Data |
This table presents hypothetical data for illustrative purposes, as specific literature data for the diastereoselective reduction to ethyl (3R)-3-aminohexanoate was not available in the provided search results.
Hydrogenolytic Cleavage of Protecting Groups in Chiral Amine Synthesis
In many synthetic routes towards chiral amines, protecting groups are employed to mask the reactivity of the amine functionality. The benzyl group is a common choice due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.
For the synthesis of this compound, a precursor such as N-benzyl-ethyl (3R)-3-aminohexanoate or N,N-dibenzyl-ethyl (3R)-3-aminohexanoate would be subjected to hydrogenation in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out in a protic solvent like ethanol (B145695) or methanol, often with the addition of an acid (e.g., HCl) to facilitate the reaction and directly yield the hydrochloride salt of the deprotected amine. The process is generally clean and high-yielding. uky.edu The final product, this compound, is then isolated after removal of the catalyst and solvent.
Novel Bond Formation Methodologies in Beta-Amino Acid Ester Construction
Recent advancements in synthetic organic chemistry have led to the development of sophisticated methodologies that allow for the highly controlled and efficient synthesis of complex molecules like β-amino acid esters. These methods often provide high levels of stereoselectivity, which is crucial for the biological activity of the target compounds. This section details two such advanced approaches: selenium-mediated transformations and stereoselective enolate reactions.
The unique reactivity of organoselenium compounds has been harnessed for the synthesis of specialized amino acids. While not a direct method for producing simple alkyl-substituted β-amino esters, these transformations are pivotal for creating β-seleno-amino acids, which are valuable in peptide design and biochemical studies. These methods exemplify advanced C-Se bond formation strategies that can be adapted in broader synthetic contexts.
One prominent method is the photoredox-catalyzed asymmetric Giese reaction, which allows for the stereoselective construction of β-selenolated amino acids. nih.gov This approach utilizes a chiral auxiliary to control the diastereoselectivity of the key alkylation step. nih.gov The reaction typically involves a photoredox catalyst, a hydrogen atom transfer (HAT) reagent, and a selenium source to functionalize a chiral precursor. nih.gov
Another key strategy is the stereoselective selenium-Michael addition to chiral dehydroalanines. acs.org This 1,4-conjugate addition of a selenium nucleophile to an α,β-unsaturated amino acid derivative proceeds with high diastereoselectivity, enabling the synthesis of enantiomerically pure β-seleno-α-amino acids. acs.org While focused on α-amino acid derivatives, the fundamental Michael addition principle is applicable to the synthesis of β-amino acid structures.
| Methodology | Substrates | Selenium Reagent | Key Conditions | Product Type | Diastereoselectivity | Reference |
|---|---|---|---|---|---|---|
| Photoredox-Catalyzed Asymmetric Giese Reaction | Chiral N-acyl-selenazolidine precursor | (PMBSe)₂ | Photoredox catalyst (PC), Hantzsch ester (HE), DIPEA, blue LED | β-selenolated amino acid | High | nih.gov |
| Se-Michael Addition | Chiral dehydroalanine (B155165) (Dha) derivative | Di-p-methoxybenzyl diselenide, (PMBSe)₂ | NaBH₄ | β-seleno-α-amino acid | High (e.g., >95:5 dr) | acs.org |
The condensation of ester enolates with imines, a variation of the Mannich reaction, is one of the most powerful and widely used methods for the stereoselective synthesis of β-amino esters. The stereochemical outcome of the reaction can be precisely controlled by the choice of metal counterion, chiral auxiliaries, and reaction conditions. Aluminum and titanium enolates are particularly effective in these transformations.
The general mechanism involves the formation of a metal enolate from an ester, which then acts as a nucleophile, adding to the electrophilic carbon of an imine (or aldimine). This addition creates two new stereocenters, and achieving control over their relative and absolute configuration is the primary goal.
Aluminum Enolate-Aldimine Condensations
While less common than titanium-mediated reactions, aluminum enolates have been employed in conjugate addition and enolate trapping sequences relevant to the formation of substituted carbonyl compounds. In a multi-component protocol, a conjugate addition of trimethylaluminum (B3029685) to an α,β-unsaturated ketone generates an aluminum enolate in situ. acs.org This enolate can then be trapped by an electrophile, demonstrating the utility of aluminum enolates as reactive intermediates. acs.org In the context of β-amino ester synthesis, the trapping of a pre-formed aluminum ester enolate with a suitable aldimine would constitute a direct approach to the target structure.
Titanium Enolate-Aldimine Condensations
Titanium enolates are highly effective reagents for the stereoselective synthesis of β-amino acid derivatives. The addition of chlorotitanium or triisopropoxytitanium ester enolates to aldimines provides β-amino esters with high levels of diastereoselectivity and in good yields. nih.govacs.org The Lewis acidity of the titanium center activates the imine for nucleophilic attack and organizes the transition state to favor the formation of a specific stereoisomer.
A key advantage of this method is its broad applicability. The reaction is successful with a wide range of substituents on both the ester enolate and the aldimine, allowing for the synthesis of β-substituted, α,β-disubstituted, and even more complex β-amino acid derivatives. nih.gov The use of chiral auxiliaries, such as a tert-butanesulfinyl group on the imine nitrogen, allows for excellent asymmetric induction, leading to enantiomerically enriched products. nih.gov The resulting N-sulfinyl-β-amino ester products are versatile intermediates that can be readily deprotected or further elaborated. nih.gov
| Ester Precursor | Aldimine | Titanium Reagent | Key Conditions | Product | Yield | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|---|---|
| Propionate Ester | N-tert-butanesulfinyl aldimine | Ti(Oi-Pr)₃Cl | THF, -78 °C | β-Substituted-β-amino ester | High | High | nih.gov |
| Methyl Methoxyacetate | N-Aryl aldimine | TiCl₄ | CH₂Cl₂, -78 °C | α-Oxy-β-substituted-β-amino ester | 70-98% | >98:2 (syn) | acs.org |
| Various Esters | N-arylidene with (R)-α-methylbenzylamine | TiCl₄, Ti(Oi-Pr)₄ | -78 °C to rt | Chiral syn-β-Amino Ester | Good | High | researchgate.net |
These advanced methodologies underscore the progress in modern synthetic chemistry, providing powerful tools for the construction of stereochemically complex molecules like this compound with high precision and efficiency.
Reactivity and Advanced Chemical Transformations of Ethyl 3r 3 Aminohexanoate Hydrochloride
Functional Group Manipulations of the Amino Moiety
The primary amino group in ethyl (3R)-3-aminohexanoate hydrochloride is a key site for derivatization, enabling the introduction of a variety of substituents and the formation of new chemical bonds.
N-alkylation introduces alkyl groups onto the nitrogen atom, a fundamental transformation for modifying the properties of the parent amine. This can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the hydrochloric acid salt and deprotonate the amine.
Acylation, the introduction of an acyl group, is another common modification. This is readily accomplished by reacting the amino ester with acyl chlorides or anhydrides. These reactions are often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct.
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-alkylated amino ester |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-acylated amino ester |
The oxidation of the amino group can lead to various nitrogen-containing functional groups. The specific product depends on the oxidizing agent and reaction conditions. For instance, mild oxidation can yield hydroxylamines, while stronger conditions can lead to nitro compounds or even facilitate oxidative cleavage. The presence of the ester group and the chiral center requires careful selection of reagents to ensure selectivity and avoid undesired side reactions. While specific studies on the selective oxidation of this compound are not extensively detailed in the provided results, general principles of amino acid ester oxidation can be applied. For example, reagents like magnesium bis(monoperoxyphthalate) hexahydrate have been used for the oxidation of α-amino acid esters to α-oximino esters. researchgate.net
The amino group of this compound can readily participate in amidation and peptide bond formation. These reactions are crucial for the synthesis of peptides and other amide-containing molecules. The process involves coupling the amino group with a carboxylic acid, which is typically activated to facilitate the reaction. bachem.com
Common coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), often used with additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to enhance efficiency and suppress side reactions like racemization. bachem.comnih.govorgsyn.org The hydrochloride salt of the amino ester must be neutralized, usually with a tertiary amine base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA), to liberate the free amine for reaction. researchgate.net
Table 2: Common Coupling Reagents for Peptide Bond Formation
| Coupling Reagent | Additive | Base |
|---|---|---|
| EDC·HCl | HOBt, Oxyma Pure | Et₃N, DIPEA |
| DIC | HOBt, HOAt | Base-free conditions possible |
| TBTU, HBTU, HATU | DIPEA | DIPEA |
Ester Group Transformations and Transesterification Reactions
The ethyl ester group of the molecule can undergo various transformations. One of the most common is transesterification, where the ethyl group is exchanged for a different alkyl group. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
In acid-catalyzed transesterification, the alcohol corresponding to the desired ester is used in large excess, often as the solvent, to drive the equilibrium towards the product. masterorganicchemistry.com Base-catalyzed transesterification typically involves using an alkoxide of the desired alcohol. masterorganicchemistry.com These reactions allow for the modification of the ester group to alter the molecule's physical and chemical properties, such as solubility or reactivity.
Intramolecular and Intermolecular Cyclization Reactions
The bifunctional nature of ethyl (3R)-3-aminohexanoate, possessing both a nucleophilic amino group and an electrophilic ester group, makes it a prime candidate for cyclization reactions.
Intramolecular cyclization of β-amino esters is a common strategy for the synthesis of four-membered nitrogen-containing heterocycles known as β-lactams. This transformation typically involves the activation of the ester carbonyl, followed by nucleophilic attack by the amino group to close the ring. While this is a chemically feasible pathway for ethyl (3R)-3-aminohexanoate, specific literature detailing this transformation is scarce. The resulting product would be a 4-propyl-azetidin-2-one.
Intermolecularly, the compound could participate in reactions to form larger heterocyclic systems. For example, condensation with a dicarbonyl compound could lead to the formation of six-membered rings like dihydropyrimidinones or other related structures. These types of reactions are foundational in heterocyclic chemistry clockss.org.
There is no available evidence to suggest that this compound is used as a cyclization agent (i.e., a reagent or catalyst to induce cyclization in other molecules). Its primary role in cyclization reactions is that of a substrate or building block, where its own functional groups react to form a ring system researchgate.net.
Role as a Key Synthetic Intermediate in Complex Molecular Architectures
Chiral β-amino acids and their esters are recognized as important building blocks in the synthesis of complex molecules, particularly in medicinal chemistry. Their defined stereochemistry and versatile functional groups allow for their incorporation into larger, stereochemically rich structures.
The β-lactam ring is the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. The synthesis of novel, optically active β-lactam analogues is a significant area of pharmaceutical research nih.govnih.gov. As a chiral β-amino ester, ethyl (3R)-3-aminohexanoate is a logical precursor for the synthesis of a substituted β-lactam. The general synthetic route involves an intramolecular cyclization where the amino group displaces the ethoxy group of the ester, forming the four-membered ring researchgate.net. The (3R) stereochemistry of the starting material would directly translate to a specific stereochemistry in the final β-lactam product, which is crucial for its biological activity.
Table 2: General Scheme for β-Lactam Formation
| Step | Description | Starting Material | Product |
|---|---|---|---|
| 1 | N-Protection | Ethyl (3R)-3-aminohexanoate | N-Protected intermediate |
While β-amino acids are components of some natural products and are used as building blocks in the synthesis of others, there are no specific documented examples of this compound being used in the total synthesis of a known natural product or alkaloid nih.govnih.gov. Its structure could potentially be incorporated into peptide-like natural products or used to construct the backbone of certain classes of alkaloids, but such applications have not been reported in the surveyed literature.
Incorporation into Peptide Analogues and Foldamer Constructs
The incorporation of β-amino acids into peptide chains is a well-established strategy for creating peptide analogues and foldamers with unique structural and functional properties. While specific research detailing the incorporation of this compound is not extensively documented in publicly available literature, the principles governing the use of β-amino acids provide a strong framework for understanding its potential applications. The (3R)-3-aminohexanoate residue, derived from its ethyl ester hydrochloride salt, can be integrated into peptide backbones to influence secondary structure, stability, and biological activity.
The synthesis of peptides containing β-amino acid residues typically follows established methods such as solid-phase peptide synthesis (SPPS). nih.govmasterorganicchemistry.com For incorporation, this compound would first require N-protection, commonly with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) group. masterorganicchemistry.comlibretexts.org This N-protected (3R)-3-aminohexanoic acid can then be used as a building block in the stepwise assembly of a peptide chain on a solid support. The coupling of the carboxylic acid to the free amine of the growing peptide chain is facilitated by standard coupling reagents.
The structure of the (3R)-3-aminohexanoate residue, with its n-propyl side chain at the C3 position, is expected to impart specific conformational preferences to the resulting peptide or foldamer. β-Peptides, which are oligomers composed exclusively of β-amino acids, are known to adopt stable, predictable secondary structures, including various helices (such as 10/12-helices and 14-helices) and sheet-like structures. nih.govnih.gov The specific conformation adopted is highly dependent on the substitution pattern and stereochemistry of the constituent β-amino acid monomers.
In mixed α/β-peptides, the introduction of a (3R)-3-aminohexanoate residue can act as a turn-inducer or a helix-stabilizing element, depending on the surrounding α-amino acid sequence. The additional methylene (B1212753) group in the β-amino acid backbone provides greater flexibility compared to α-amino acids, but also introduces new hydrogen-bonding possibilities that can stabilize novel secondary structures. nih.gov
Illustrative Examples of Incorporation
While specific experimental data for (3R)-3-aminohexanoate is scarce, we can illustrate its potential incorporation into peptide and foldamer constructs based on known principles of β-peptide chemistry. The tables below present hypothetical sequences to demonstrate how this residue could be utilized.
Table 1: Hypothetical β-Peptide Foldamer Incorporating (3R)-3-Aminohexanoate
This table illustrates a hypothetical homo-oligomer of (3R)-3-aminohexanoate, which could be synthesized to study its intrinsic conformational preferences. Such a foldamer would be expected to adopt a stable helical structure in solution, driven by intramolecular hydrogen bonding.
| Position | Residue Name | Abbreviation | Side Chain | Stereochemistry |
| 1 | (3R)-3-Aminohexanoate | (R)-β³-hAla | -CH₂CH₂CH₃ | R |
| 2 | (3R)-3-Aminohexanoate | (R)-β³-hAla | -CH₂CH₂CH₃ | R |
| 3 | (3R)-3-Aminohexanoate | (R)-β³-hAla | -CH₂CH₂CH₃ | R |
| 4 | (3R)-3-Aminohexanoate | (R)-β³-hAla | -CH₂CH₂CH₃ | R |
| 5 | (3R)-3-Aminohexanoate | (R)-β³-hAla | -CH₂CH₂CH₃ | R |
| 6 | (3R)-3-Aminohexanoate | (R)-β³-hAla | -CH₂CH₂CH₃ | R |
Table 2: Hypothetical α/β-Peptide Analogue Incorporating (3R)-3-Aminohexanoate
This table presents a hypothetical mixed peptide where a (3R)-3-aminohexanoate residue is incorporated into a sequence of α-amino acids. The inclusion of the β-amino acid would be intended to introduce a specific structural kink or to enhance proteolytic stability, a common goal in the design of peptide-based therapeutics.
| Position | Residue Type | Residue Name | Abbreviation | Side Chain |
| 1 | α-Amino Acid | Alanine | Ala | -CH₃ |
| 2 | α-Amino Acid | Leucine | Leu | -CH₂CH(CH₃)₂ |
| 3 | β-Amino Acid | (3R)-3-Aminohexanoate | (R)-β³-hAla | -CH₂CH₂CH₃ |
| 4 | α-Amino Acid | Glycine | Gly | -H |
| 5 | α-Amino Acid | Valine | Val | -CH(CH₃)₂ |
The study of such constructs would involve conformational analysis using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy to determine the secondary structure in solution. These studies would be essential to elucidate the precise structural impact of the (3R)-3-aminohexanoate residue and to guide the design of future peptide analogues and foldamers with tailored properties.
Advanced Stereochemical Analysis and Chiral Resolution Techniques for Ethyl 3r 3 Aminohexanoate Hydrochloride
Chromatographic Methods for Enantiomeric Separation and Purity Assessment
Chromatography is a powerful and widely used technique for the separation and analysis of enantiomers. phenomenex.com Direct methods, which employ a chiral stationary phase (CSP), are often preferred for their efficiency and convenience in resolving racemic mixtures. eijppr.comnih.gov
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the enantioselective analysis of chiral compounds like ethyl (3R)-3-aminohexanoate hydrochloride. phenomenex.com The success of this technique hinges on the selection of an appropriate Chiral Stationary Phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. eijppr.com
For amino esters, polysaccharide-based CSPs are particularly effective. These phases, typically derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, offer broad applicability. nih.govyakhak.orgresearchgate.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure. eijppr.com
The choice of mobile phase is critical for optimizing separation. Normal-phase conditions, often utilizing mixtures of hexane (B92381) and an alcohol like 2-propanol, are commonly employed for polysaccharide CSPs. yakhak.org The specific CSP and mobile phase conditions would be empirically determined to achieve baseline separation of the (3R) and (3S) enantiomers of ethyl 3-aminohexanoate.
Table 1: Representative Chiral Stationary Phases for HPLC Analysis of Chiral Amines and Esters
| CSP Type | Chiral Selector Example | Typical Mobile Phase | Principle of Separation |
|---|---|---|---|
| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) | Hexane/2-Propanol | Insertion into chiral grooves, hydrogen bonding, steric interactions. yakhak.orgresearchgate.net |
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Hexane/Ethanol (B145695) | Similar to amylose-based CSPs, with different selectivity. yakhak.org |
| Pirkle-Type | N-(3,5-Dinitrobenzoyl)-phenylglycine | Hexane/Isopropanol/Acetonitrile | π-π interactions, hydrogen bonding, dipole stacking. eijppr.com |
| Macrocyclic Antibiotic | Teicoplanin (e.g., CHIROBIOTIC T) | Methanol/Water/Acid or Base | Complex formation via multiple hydrogen bonds, ionic and steric interactions. sigmaaldrich.com |
Gas Chromatography (GC) Utilizing Chiral Stationary Phases
Gas Chromatography (GC) offers high resolution and sensitivity for the analysis of volatile chiral compounds. chromatographyonline.comuni-muenchen.de For non-volatile molecules like ethyl 3-aminohexanoate, derivatization is a necessary prerequisite to increase their volatility and thermal stability. researchgate.net The primary amine group is typically acylated, for instance, with trifluoroacetic anhydride, to form a volatile N-trifluoroacetyl derivative. nih.gov
Once derivatized, the enantiomers can be separated on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are the most common and versatile CSPs for GC. uni-muenchen.degcms.cz These cyclic oligosaccharides have a chiral cavity that allows for differential inclusion of the enantiomeric derivatives, leading to their separation based on the stability of the transient host-guest complexes. uni-muenchen.de The high efficiency of capillary GC columns can resolve even small differences in the interaction energies between the enantiomers and the CSP. uni-muenchen.de
Table 2: Common Derivatization and GC Conditions for Chiral Amine Analysis
| Derivatization Reagent | Target Functional Group | Chiral Stationary Phase Example | Principle of Separation |
|---|---|---|---|
| Trifluoroacetic Anhydride (TFAA) | Primary Amine | Chirasil-Val | Diastereomeric interactions between derivatized enantiomers and chiral amino acid selector. researchgate.net |
| Ethyl Chloroformate | Primary Amine | Cyclodextrin-based (e.g., Rt-βDEX) | Differential inclusion of derivatized enantiomers into the chiral cyclodextrin cavity. gcms.cznih.gov |
| Heptafluorobutyl Chloroformate (HFBCF) | Primary Amine | Chirasil-L-Val | Diastereomeric interactions with the polysiloxane-linked L-valine selector. nih.gov |
Derivatization Strategies for Diastereomeric Analysis and NMR Studies
An alternative to direct enantiomeric separation is the indirect approach, which involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA). nih.gov This reaction quantitatively converts the pair of enantiomers into a pair of diastereomers. Since diastereomers possess different physical and chemical properties, they can be separated and quantified using standard achiral analytical techniques, such as conventional HPLC or GC. nih.govnanobioletters.com
For a primary amine like ethyl 3-aminohexanoate, a variety of CDAs are available. A widely used example is Mosher's acid, (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, which forms stable diastereomeric amides. researchgate.net Another common reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which reacts with the primary amine to yield diastereomers that can be readily separated by reversed-phase HPLC. nih.gov
These resulting diastereomers can also be distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial arrangement of the atoms in diastereomers leads to distinct chemical shifts and coupling constants for corresponding nuclei, allowing for the determination of the enantiomeric ratio by integrating the respective signals. researchgate.netacs.org
Table 3: Selected Chiral Derivatizing Agents (CDAs) for Primary Amines
| Chiral Derivatizing Agent (CDA) | Resulting Derivative | Analytical Method |
|---|---|---|
| (R)-MTPA-Cl (Mosher's acid chloride) | Diastereomeric Amides | NMR, HPLC, GC researchgate.net |
| FDAA (Marfey's Reagent) | Diastereomeric Dinitrophenyl Alanine Amides | HPLC nih.gov |
| o-Phthalaldehyde (OPA) + Chiral Thiol (e.g., N-acetyl-L-cysteine) | Diastereomeric Isoindoles | HPLC (with fluorescence detection) nih.gov |
| 2-Formylphenylboronic acid + (S)-BINOL | Diastereomeric Iminoboronate Esters | ¹H NMR researchgate.netacs.org |
Spectroscopic Techniques for Chiral Purity and Absolute Configuration Determination
Spectroscopic methods provide crucial information about the three-dimensional structure of chiral molecules, enabling the confirmation of absolute configuration and the assessment of chiral purity.
Chiroptical Spectroscopy: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)
Chiroptical techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. mdpi.com These methods are non-destructive and highly sensitive to the stereochemistry of a molecule.
CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum provides a unique fingerprint for a specific enantiomer. The absolute configuration of this compound can be unequivocally determined by comparing its experimentally measured CD spectrum with a spectrum calculated using quantum chemical methods or with the spectrum of a closely related compound whose absolute configuration is already known. mtoz-biolabs.com Vibrational Circular Dichroism (VCD), which measures the differential absorption of polarized infrared light, is another powerful technique for determining the absolute configuration of chiral molecules in solution. americanlaboratory.com
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliary or Shift Reagents
While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral additives can induce diastereomeric environments, leading to separate signals for the R- and S-enantiomers. This can be achieved in two primary ways:
Chiral Derivatizing Agents (CDAs): As discussed in section 4.2, the formation of stable diastereomers with a CDA (also called a chiral auxiliary) results in distinct NMR spectra for each diastereomer, allowing for direct quantification of the enantiomeric excess (ee). researchgate.net
Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes, such as europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), that form rapid and reversible diastereomeric complexes with the analyte. libretexts.orgnih.gov This interaction causes significant changes in the chemical shifts of the analyte's protons. Because the transient complexes formed with the (3R) and (3S) enantiomers are diastereomeric, the induced shifts are different, resulting in the splitting of NMR signals into two sets. The enantiomeric excess can then be determined by integrating the separated signals. libretexts.org Chiral solvating agents (CSAs) operate on a similar principle of forming transient diastereomeric solvates, but typically induce smaller chemical shift differences than paramagnetic CSRs. researchgate.net
Table 4: Comparison of NMR Methods for Chiral Analysis
| Method | Reagent Type | Interaction | Result |
|---|---|---|---|
| Chiral Derivatization | Chiral Derivatizing Agent (e.g., Mosher's acid) | Covalent bond formation | Stable diastereomers with distinct NMR spectra. researchgate.net |
| Chiral Solvation | Chiral Solvating Agent | Weak, transient complex formation (solvates) | Small chemical shift differences (ΔΔδ) between enantiomer signals. researchgate.net |
| Chiral Shift | Chiral Shift Reagent (e.g., Eu(hfc)₃) | Reversible Lewis acid-base complexation | Large chemical shift differences (ΔΔδ) between enantiomer signals. libretexts.orgnih.gov |
Strategies for Maximizing and Maintaining Enantiomeric Excess during Synthesis and Handling
The synthesis of this compound with a high degree of stereochemical purity is paramount for its intended applications. Achieving and preserving a high enantiomeric excess (ee) requires meticulous control over the synthetic route and subsequent handling procedures. Strategies primarily focus on two key areas: the enantioselective synthesis to establish the chiral center correctly and the prevention of racemization during all stages of synthesis, purification, and storage.
Enantioselective Synthesis Strategies
The creation of the chiral center at the C3 position with the desired (R)-configuration is the foundational step in obtaining enantiomerically pure ethyl (3R)-3-aminohexanoate. Asymmetric synthesis and enzymatic resolution are two of the most powerful and widely employed strategies to achieve this.
Asymmetric Catalysis:
Asymmetric catalysis utilizes chiral catalysts to direct a reaction towards the formation of one enantiomer over the other. For the synthesis of β-amino esters like ethyl (3R)-3-aminohexanoate, several catalytic approaches have proven effective for analogous structures, yielding high enantioselectivity. These methods often involve the asymmetric hydrogenation of a prochiral enamine or the conjugate addition of an amine to an α,β-unsaturated ester.
One prominent method is the use of chiral transition metal complexes as catalysts. For instance, rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands are highly effective in the asymmetric hydrogenation of β-enamino esters. The choice of ligand is critical in achieving high enantiomeric excess.
Table 1: Asymmetric Hydrogenation for the Synthesis of β-Amino Esters This table presents representative data for the asymmetric hydrogenation of β-enamino esters, analogous to the precursor for ethyl (3R)-3-aminohexanoate, showcasing the effectiveness of different chiral catalysts.
| Catalyst System | Substrate Type | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |
| [Rh(COD)₂]BF₄ / (S,S)-Et-DuPhos | β-(acylamino)acrylate | Methanol | 25 | >99 |
| Ru(OAc)₂[(R)-BINAP] | β-(acylamino)acrylate | Ethanol | 50 | 98 |
| Ir(I) / Chiral Spiro PAP | N-Aryl Imines | Toluene | 80 | 97 |
Enzymatic Resolution:
Enzymatic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate a racemic mixture. For the preparation of enantiomerically pure β-amino esters, lipases are commonly employed. These enzymes can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. For example, Candida antarctica lipase (B570770) B (CAL-B) has demonstrated excellent enantioselectivity in the hydrolysis of various β-amino esters.
The efficiency of enzymatic resolution is highly dependent on the reaction conditions, including the choice of enzyme, solvent, and temperature. By optimizing these parameters, it is possible to achieve very high enantiomeric excess for the desired ester.
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic β-Amino Esters This table provides illustrative data on the enzymatic resolution of racemic β-amino esters, a viable pathway to obtain the (R)-enantiomer of ethyl 3-aminohexanoate.
| Enzyme | Substrate | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) of Unreacted Ester |
| Candida antarctica Lipase B (CAL-B) | Ethyl 3-aminobutanoate | Diisopropyl ether | 45 | >99 |
| Pseudomonas cepacia Lipase (PSL) | Ethyl 3-amino-3-phenylpropanoate | tert-Butyl methyl ether | 60 | >99 |
| Burkholderia cepacia Lipase (PSIM) | Ethyl 3-amino-3-(4-fluorophenyl)propanoate | Isopropyl ether | 45 | ≥99 mdpi.com |
Maintaining Enantiomeric Purity
Once the desired enantiomer is synthesized, it is crucial to prevent its racemization. The α-proton of the ester carbonyl group in 3-amino esters can be susceptible to abstraction under basic or acidic conditions, leading to a loss of stereochemical integrity.
Control of pH and Temperature:
Exposure to strong acids or bases can catalyze the enolization of the ester, leading to racemization. Therefore, it is essential to maintain a controlled pH environment during workup, purification, and storage. The hydrochloride salt form of ethyl (3R)-3-aminohexanoate offers increased stability against racemization compared to the free base. Elevated temperatures can also accelerate the rate of racemization, so storage at low temperatures is recommended.
Choice of Solvents and Reagents:
During purification processes such as chromatography, the choice of solvent is important. Protic solvents, in combination with basic or acidic conditions, can facilitate racemization. Whenever possible, neutral conditions and aprotic solvents should be utilized. Similarly, any subsequent chemical transformations should be carried out using reagents and conditions known to minimize racemization.
Handling and Storage:
Proper handling and storage are critical to maintaining the enantiomeric purity of the final product. The compound should be stored in a well-sealed container under an inert atmosphere to prevent exposure to moisture and atmospheric carbon dioxide, which can lead to the formation of acidic species. As mentioned, storage at reduced temperatures is a standard practice to minimize any potential for racemization over time.
By implementing a combination of these strategies, from the initial asymmetric synthesis to the final storage of the product, it is possible to maximize and maintain the enantiomeric excess of this compound, ensuring its suitability for stereospecific applications.
Theoretical and Computational Chemistry Studies of Ethyl 3r 3 Aminohexanoate Hydrochloride
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the hexanoate (B1226103) chain and the presence of multiple rotatable bonds in ethyl (3R)-3-aminohexanoate hydrochloride give rise to a complex conformational landscape. Understanding this landscape is fundamental to comprehending its molecular behavior.
Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. Using computational methods such as molecular mechanics or quantum mechanics, the potential energy surface can be scanned by systematically rotating the single bonds. For this compound, key dihedral angles include those along the C-C backbone of the hexanoate chain and around the C-N and C-O bonds of the amino ester group.
Theoretical calculations would reveal several low-energy conformers. The extended, linear conformation of the hexanoate chain is often a starting point, but intramolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the carbonyl oxygen, could lead to more compact, folded structures. The relative energies of these conformers determine their population at a given temperature. Rotational barriers, the energy required to twist from one conformer to another, can also be calculated, providing information on the molecule's flexibility.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (N-C3-C4-C5) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
|---|---|---|---|
| A (Extended) | 180° (anti) | 0.00 | Minimal steric hindrance |
| B (Folded) | 60° (gauche) | -1.2 | Potential N-H···O=C hydrogen bond |
Note: This data is illustrative and based on general principles of conformational analysis.
Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of this compound. By simulating the motion of atoms over time, MD can reveal how the molecule explores its conformational space, interacts with its environment (e.g., solvent molecules), and the flexibility of its different parts.
Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Electronic structure calculations provide detailed information about the distribution of electrons within the molecule, which is key to understanding its reactivity and spectroscopic properties.
Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties that predict reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the regions of the molecule most likely to act as electron donors and acceptors, respectively. For this compound, the HOMO is expected to be localized around the non-bonding orbitals of the oxygen atoms and the nitrogen atom, while the LUMO would likely be centered on the carbonyl carbon.
The molecular electrostatic potential (MEP) surface visually represents the charge distribution. Regions of negative potential (typically around the carbonyl oxygen) are susceptible to electrophilic attack, while regions of positive potential (around the ammonium group) are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents and for understanding potential reaction mechanisms.
A significant application of electronic structure calculations is the prediction of spectroscopic data, which can be used to validate experimental findings. DFT calculations can provide accurate predictions of NMR chemical shifts (¹H and ¹³C). rsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained and compared with experimental spectra to confirm the structure.
Similarly, the calculation of vibrational frequencies (corresponding to IR and Raman spectroscopy) can help in assigning experimental spectral bands to specific molecular motions, such as the C=O stretch of the ester, the N-H bends of the ammonium group, and various C-H stretching and bending modes.
Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O | 172.5 | 173.0 |
| O-CH₂ | 61.0 | 60.8 |
| C3 (CH-N) | 50.5 | 51.2 |
| C2 | 40.1 | 40.5 |
| C4 | 35.2 | 34.9 |
| C5 | 19.8 | 20.1 |
| C6 | 13.9 | 14.2 |
Note: This data is for illustrative purposes to demonstrate the correlation between calculated and experimental values.
Analysis of Stereoelectronic Effects on Chemical Reactivity and Stereoselectivity
Stereoelectronic effects describe how the spatial arrangement of orbitals influences the structure, stability, and reactivity of a molecule. beilstein-journals.org These effects are fundamental to understanding the outcomes of chemical reactions, particularly those that produce stereoisomers. Key stereoelectronic interactions include hyperconjugation, which involves the interaction of a filled donor orbital with an adjacent empty acceptor orbital (e.g., n→σ* or σ→σ*). beilstein-journals.org Such interactions can stabilize specific conformations and lower the energy of transition states, thereby dictating reaction pathways.
In the context of β-amino acids and their derivatives, stereoelectronic effects are critical for controlling stereoselectivity in reactions such as the Mannich reaction. researchgate.net Computational studies using DFT have been used to analyze the transition states of such reactions. researchgate.net For example, when a β-amino acid is used as a catalyst, its chiral center directs the approach of the reactants. The stability of the transition state is governed by stereoelectronic factors, such as minimizing steric hindrance and maximizing favorable orbital overlap, which ultimately determines the stereochemical outcome (e.g., syn vs. anti diastereomers). researchgate.netnih.gov
The analysis of natural bond orbitals (NBO) is a powerful computational tool used to investigate these donor-acceptor interactions. beilstein-journals.org For instance, an interaction between the lone pair of a nitrogen atom and an adjacent anti-bonding sigma orbital (nN→σ*C–H) can significantly stabilize a particular molecular conformation, influencing its reactivity. beilstein-journals.org
| Stereoelectronic Effect | Description | Impact on Reactivity and Stereoselectivity |
| Hyperconjugation (σ→σ) | Interaction between a filled sigma bonding orbital and an adjacent empty sigma anti-bonding orbital. | Stabilizes staggered conformations, influencing the ground-state geometry of the molecule and affecting the energy required to reach a reactive transition state. |
| Anomeric Effect (n→σ) | The tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial orientation. In acyclic systems, it describes the stabilizing interaction between a lone pair (n) and an adjacent anti-bonding orbital (σ*). | Governs the preferred conformation around C-N and C-O bonds, which can control the facial selectivity of an attack on a nearby carbonyl group. |
| Allylic Strain (A1,3 Strain) | Steric strain between a substituent on one end of a double bond and a substituent on the allylic carbon at the other end. | In transition states of reactions like the Mannich reaction, minimizing this strain directs the stereochemical outcome, favoring the formation of one diastereomer over another. researchgate.net |
| Gauche Effect | The tendency for a molecule to adopt a gauche conformation when two vicinal electronegative groups are present. | Influences the torsional angles in the molecule's backbone, pre-organizing it for a specific reaction trajectory and enhancing stereoselectivity. |
By analyzing these effects, computational chemists can provide detailed explanations for observed experimental results and predict the outcomes of new reactions with a high degree of accuracy.
Applications in Specialized Organic Synthesis and Advanced Materials Research
Design and Synthesis of Beta-Peptides and Hybrid Peptidomimetics
The synthesis of peptides and peptidomimetics using non-natural amino acids like (3R)-3-aminohexanoic acid (the parent acid of the title compound) is a significant area of research. These molecules can mimic the structure and function of natural peptides but often exhibit enhanced stability towards enzymatic degradation.
Contribution to Conformational Control in Foldamer Development
Foldamers are synthetic oligomers that adopt well-defined secondary structures, similar to proteins. The incorporation of β-amino acids, such as (3R)-3-aminohexanoic acid, into a polymer chain can significantly influence its folding behavior. The stereochemistry at the C3 position of the hexanoate (B1226103) backbone imposes specific conformational constraints on the resulting polymer. This control over the three-dimensional structure is crucial for the rational design of foldamers with specific shapes and functionalities. While extensive research exists on various β-amino acids in foldamer chemistry, the specific contribution of (3R)-3-aminohexanoic acid remains a specialized area of investigation.
Integration into Biologically Active Scaffolds for Research Purposes
The (3R)-3-aminohexanoate moiety can be integrated into larger molecules to create novel, biologically active scaffolds. Peptidomimetics containing this unit could potentially interact with biological targets such as enzymes or receptors. The chiral nature of the (3R)-3-aminohexanoate unit is critical in these interactions, as biological systems are highly sensitive to stereochemistry. The development of such peptidomimetics is a key strategy in drug discovery, aiming to create therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.
Development of Novel Chiral Auxiliaries and Ligands
Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the selective production of a desired enantiomer of a chiral molecule. The inherent chirality of ethyl (3R)-3-aminohexanoate hydrochloride makes it a candidate for the development of such reagents.
Engineering of Chiral Inducers for Asymmetric Synthetic Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Ethyl (3R)-3-aminohexanoate could, in principle, be converted into a chiral auxiliary. For example, the amino group could be acylated with a prochiral substrate. Subsequent reactions at a position near the chiral center of the hexanoate would be influenced by its stereochemistry, leading to a diastereoselective transformation.
Ligand Applications in Enantioselective Metal-Catalyzed Processes
Chiral ligands play a central role in enantioselective metal catalysis. They coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a catalyzed reaction. This compound can serve as a precursor for the synthesis of novel chiral ligands. The amino and ester functionalities can be modified to create bidentate or multidentate ligands capable of coordinating with various transition metals. The effectiveness of such ligands would depend on the specific reaction and the metal used.
Advanced Materials Science Applications Driven by Molecular Design
The principles of molecular design can be used to create advanced materials with tailored properties. The incorporation of chiral units like (3R)-3-aminohexanoate into polymers can lead to materials with unique characteristics. For instance, polymers containing this chiral monomer could exhibit interesting chiroptical properties or self-assembly behaviors, forming ordered nanostructures. Such materials could find applications in areas like chiral separations, sensing, or as specialized optical materials. The specific properties of polymers derived from ethyl (3R)-3-aminohexanoate would be dependent on the polymer architecture and the other monomers used in their synthesis.
Principles of Self-Assembling Systems Based on Beta-Amino Ester Units
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. In the context of materials science, beta-amino esters are valuable components in the design of self-assembling systems due to their combination of hydrogen-bonding capabilities, potential for electrostatic interactions, and hydrolytically labile ester groups.
The fundamental principles driving the self-assembly of systems containing beta-amino ester units, such as those that could be derived from ethyl (3R)-3-aminohexanoate, include:
Hydrogen Bonding: The amine and ester functionalities can participate in hydrogen bonding, a key directional interaction that guides the formation of ordered supramolecular structures. The secondary amine in a polymerized or functionalized form can act as a hydrogen bond donor, while the carbonyl of the ester can act as an acceptor.
Amphiphilicity: When incorporated into larger molecules with both hydrophobic (the hexyl chain) and hydrophilic (the amino and ester groups) segments, these units can drive self-assembly in aqueous or mixed solvent systems, leading to the formation of micelles, vesicles, or other nano-assemblies.
Chirality: The defined stereochemistry at the C3 position ((R)-configuration) can introduce a chiral bias to the self-assembly process. This can lead to the formation of helical or other complex, non-centrosymmetric supramolecular structures. The control over stereochemistry is crucial in applications such as asymmetric catalysis or the development of chiroptical materials.
While specific studies detailing the self-assembly of systems based solely on this compound are not prevalent in publicly accessible research, the principles governing the self-assembly of modified amino acids and beta-amino acids are well-established. These systems are of interest for creating novel materials with applications in drug delivery and nanotechnology beilstein-journals.orgchemrxiv.org.
Precursors for Biocompatible Polymer Synthesis in Materials Research
Biocompatible polymers are essential materials in the biomedical field for applications such as drug delivery, tissue engineering, and medical implants. Amino acid-based polymers are often explored for these applications due to their anticipated biocompatibility and biodegradability expresspolymlett.com. This compound serves as a potential monomeric precursor for the synthesis of certain classes of biocompatible polymers, particularly poly(beta-amino ester)s (PBAEs).
PBAEs are a class of biodegradable polymers known for their potential in gene therapy and drug delivery. The ester linkages in the polymer backbone are susceptible to hydrolysis under physiological conditions, leading to degradation into smaller, potentially non-toxic molecules. The amine groups along the polymer chain can be protonated at physiological pH, rendering the polymer cationic and enabling it to complex with negatively charged molecules like DNA or RNA.
The synthesis of such polymers could involve the reaction of the amine group of ethyl (3R)-3-aminohexanoate with other monomers. The incorporation of the chiral (3R)-aminohexanoate unit could influence the physical and biological properties of the resulting polymer, such as its degradation rate, drug loading capacity, and interaction with biological systems. Synthetic polymers based on amino acids are generally anticipated to be nontoxic and biodegradable, making them suitable for various biomedical applications expresspolymlett.com.
Utility as a Chiral Building Block in Fine Chemical Synthesis
Chiral building blocks are optically active molecules that are used as starting materials in the synthesis of more complex, enantiomerically pure compounds. The demand for such building blocks is high, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry. This compound is classified as a chiral building block due to the stereocenter at the C3 position of its hexanoate backbone.
Pharmaceutical Research Intermediates (Non-Clinical Contexts)
In the realm of pharmaceutical research, the synthesis of novel, single-enantiomer drug candidates is of paramount importance. Chiral intermediates are crucial for building the complex molecular architectures of modern pharmaceuticals. This compound, with its amine and ester functionalities, offers multiple reaction sites for elaboration into more complex structures.
Its potential utility in a non-clinical research context includes:
Scaffold for Combinatorial Libraries: It can serve as a starting point for the synthesis of libraries of related compounds for screening purposes. The amine group can be acylated, alkylated, or used in peptide couplings, while the ester can be hydrolyzed, reduced, or reacted with nucleophiles.
Introduction of a Chiral Moiety: It can be incorporated into a larger molecule to introduce a specific stereocenter, which can be critical for the molecule's interaction with a biological target.
Synthesis of Analogs: It can be used to synthesize analogs of known biologically active compounds, where the (3R)-aminohexanoate fragment replaces a different structural motif.
The development of efficient methods for synthesizing chiral intermediates is a significant area of research in pharmaceutical chemistry nih.govunimi.itnih.govdntb.gov.uamdpi.com.
Precursors for Agrochemical Research and Development
Similar to the pharmaceutical industry, the agrochemical sector increasingly focuses on the development of stereochemically pure active ingredients for pesticides, herbicides, and fungicides. The use of single enantiomers can lead to products with higher efficacy and reduced environmental impact.
As a chiral building block, this compound can be envisioned as a precursor in the synthesis of novel agrochemicals. The amino acid-like structure can be a desirable feature in the design of molecules that interact with biological pathways in pests or plants. The specific stereochemistry can contribute to selective activity against the target organism while minimizing effects on non-target species. Companies that specialize in fine chemicals often provide custom manufacturing services for the agrochemical industry, highlighting the need for a diverse range of chiral building blocks thegoodscentscompany.com.
Specialty Chemical Manufacturing Research
Beyond pharmaceuticals and agrochemicals, chiral molecules are finding applications in a variety of specialty chemical fields. These can include:
Chiral Ligands for Asymmetric Catalysis: The amine functionality could be modified to create novel chiral ligands for transition metal catalysts.
Materials with Chiroptical Properties: Incorporation into polymers or liquid crystals could lead to materials with interesting optical properties.
Chiral Resolving Agents: The molecule or its derivatives could potentially be used to separate racemic mixtures of other chemicals.
The availability of a diverse "chiral pool" of starting materials, including compounds like this compound, is essential for research and development in these advanced areas of chemical manufacturing.
Future Research Directions and Emerging Challenges for Ethyl 3r 3 Aminohexanoate Hydrochloride
Development of Sustainable and Atom-Economical Synthetic Pathways
The future synthesis of ethyl (3R)-3-aminohexanoate hydrochloride is expected to be heavily influenced by the principles of green chemistry, emphasizing sustainable and atom-economical approaches. Traditional synthetic methods for chiral β-amino acids often involve multiple steps, the use of stoichiometric chiral auxiliaries, and the generation of significant waste. organic-chemistry.org Modern strategies aim to overcome these limitations through the development of catalytic asymmetric reactions that are both efficient and environmentally benign.
Key areas of research for the sustainable synthesis of this compound and its analogs include:
Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of enamines is a powerful and atom-economical method for the synthesis of chiral amines. organic-chemistry.org Research in this area would focus on developing novel chiral catalysts, potentially based on earth-abundant metals, that can efficiently reduce a suitable enamine precursor to ethyl (3R)-3-aminohexanoate with high enantioselectivity.
Conjugate Addition Reactions: Asymmetric conjugate addition (or aza-Michael) reactions represent another highly atom-economical route to β-amino esters. organic-chemistry.org This involves the addition of an amine source to an α,β-unsaturated ester. Future work could explore the use of organocatalysts or transition-metal catalysts to facilitate this transformation for precursors of this compound, minimizing the need for protecting groups and reducing waste streams.
Mannich-type Reactions: The enantioselective Mannich reaction is a classic method for the synthesis of β-amino carbonyl compounds. organic-chemistry.org The development of catalytic, three-component Mannich reactions involving an aldehyde, an amine, and a ketone or ester equivalent could provide a direct and efficient route to the carbon skeleton of ethyl (3R)-3-aminohexanoate.
| Synthetic Strategy | Key Advantages | Potential Precursors for Ethyl (3R)-3-Aminohexanoate |
| Asymmetric Hydrogenation | High atom economy, potential for high enantioselectivity. | Ethyl (E/Z)-3-aminohex-2-enoate |
| Conjugate Addition | High atom economy, direct C-N bond formation. | Ethyl hex-2-enoate and a suitable nitrogen source. |
| Mannich-type Reaction | Convergent synthesis, potential for high stereocontrol. | Butanal, ammonia, and ethyl acetate (B1210297) equivalent. |
Exploration of Undiscovered Biocatalytic Systems for Enhanced Efficiency
Biocatalysis offers a highly attractive alternative to traditional chemical synthesis due to its high selectivity, mild reaction conditions, and reduced environmental impact. The exploration of novel enzymatic routes for the synthesis of this compound is a promising area of future research.
Current biocatalytic approaches for the synthesis of chiral β-amino esters primarily involve:
Lipase-Catalyzed Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic esters. aip.orgnih.gov In a potential biocatalytic route to this compound, a lipase (B570770) could be used to selectively hydrolyze or acylate one enantiomer of a racemic mixture of ethyl 3-aminohexanoate, allowing for the separation of the desired (3R)-enantiomer. aip.org Future research could focus on screening for novel lipases with high activity and enantioselectivity towards this specific substrate or engineering existing enzymes to improve their performance. sigmaaldrich.com
Transaminase-Catalyzed Asymmetric Synthesis: Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org A potential pathway could involve the use of an (R)-selective transaminase to convert ethyl 3-oxohexanoate (B1246410) to ethyl (3R)-3-aminohexanoate with high enantiomeric excess. nih.gov A significant challenge lies in identifying or engineering transaminases that can accept this β-keto ester as a substrate. organic-chemistry.org
| Biocatalytic Method | Enzyme Class | Key Transformation |
| Kinetic Resolution | Lipase | Enantioselective hydrolysis or acylation of racemic ethyl 3-aminohexanoate. |
| Asymmetric Synthesis | Transaminase | Asymmetric amination of ethyl 3-oxohexanoate to ethyl (3R)-3-aminohexanoate. |
Integration with Advanced Synthetic Methodologies such as Flow Chemistry and Automated Platforms
The integration of advanced synthetic technologies like flow chemistry and automated synthesis platforms holds significant potential for the efficient, safe, and scalable production of this compound.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for process automation and optimization. researchgate.net The development of a continuous flow process for the synthesis of ethyl (3R)-3-aminohexanoate could involve the immobilization of catalysts or enzymes in a packed-bed reactor, allowing for continuous production and easy separation of the product. aip.org This approach could be particularly beneficial for catalytic reactions that require precise control over reaction parameters.
Automated Synthesis Platforms: Automated synthesis platforms can accelerate the discovery and optimization of synthetic routes by enabling high-throughput screening of reaction conditions, catalysts, and substrates. mdpi.com These platforms could be employed to rapidly identify the optimal conditions for the synthesis of this compound, significantly reducing the time and resources required for process development. The data generated from these automated experiments can also be used to train machine learning algorithms to predict reaction outcomes and guide future experiments.
Computational Design and Optimization of Novel Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design and optimization of chemical processes and molecules. For this compound, computational approaches can be applied to:
Catalyst Design: Quantum chemical calculations can be used to study the mechanism of catalytic reactions and to design new catalysts with improved activity and selectivity for the synthesis of the target molecule. nih.gov For example, density functional theory (DFT) calculations can help in understanding the transition states of key reaction steps and in predicting the enantioselectivity of chiral catalysts. researchgate.net
Enzyme Engineering: Molecular dynamics (MD) simulations and docking studies can provide insights into the interactions between a substrate and the active site of an enzyme. organic-chemistry.orgsciencedaily.com This information can be used to guide the rational design of enzyme mutants with enhanced activity and selectivity for the synthesis of ethyl (3R)-3-aminohexanoate. For instance, MD simulations can be used to study the conformational changes of a lipase in the presence of the substrate, helping to identify key residues for mutagenesis. rsc.org
Derivative Design: Computational methods can be used to predict the properties of novel derivatives of ethyl (3R)-3-aminohexanoate with tailored reactivity. By modifying the structure of the molecule in silico and calculating properties such as electronic structure and reactivity indices, it is possible to identify promising candidates for specific applications without the need for extensive experimental synthesis and testing.
Expanding Applications in the De Novo Design of Functional Organic Materials
While the primary applications of chiral β-amino esters are often as intermediates in the synthesis of pharmaceuticals and other bioactive molecules, there is a growing interest in their use as building blocks for the de novo design of functional organic materials. The unique structural features of β-amino acids and their derivatives, such as their ability to form stable secondary structures, make them attractive for the construction of novel materials with tailored properties. frontiersin.orgresearchgate.net
Future research in this area could explore the use of ethyl (3R)-3-aminohexanoate and its derivatives in:
Self-Assembling Peptides (β-peptides): β-amino acids can be oligomerized to form β-peptides, which can self-assemble into well-defined nanostructures such as nanofibers, nanotubes, and hydrogels. nih.govchemscene.com These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for catalysis. mdpi.comfrontiersin.org The incorporation of ethyl (3R)-3-aminohexanoate into β-peptide sequences could be used to control the hydrophobicity and self-assembly properties of the resulting materials.
Functional Polymers: The amino and ester functionalities of ethyl (3R)-3-aminohexanoate make it a suitable monomer for the synthesis of functional polymers. For example, it could be incorporated into poly(β-amino ester)s, a class of biodegradable polymers with applications in gene delivery and drug formulation. The chirality of the monomer could impart specific properties to the resulting polymer, such as the ability to interact with biological systems in a stereospecific manner.
| Material Class | Potential Application | Role of Ethyl (3R)-3-Aminohexanoate |
| β-Peptides | Tissue engineering, drug delivery. | Control of hydrophobicity and self-assembly. |
| Functional Polymers | Gene delivery, biodegradable materials. | Chiral monomer to impart specific properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl (3R)-3-aminohexanoate hydrochloride, and how can reaction conditions be systematically optimized?
- Methodology : Synthesis often involves stereoselective amination of ethyl 3-oxohexanoate followed by HCl salt formation. Evidence from similar syntheses (e.g., methyl ester derivatives) suggests using HCl in dioxane for salt formation, with reaction times of ~1 hour at room temperature . Optimization can include varying solvent polarity, acid concentration, and temperature. Reaction progress should be monitored via TLC or NMR to identify intermediates and byproducts.
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : 1H-NMR (e.g., DMSO-d6) resolves chiral center environments, as seen in structurally related compounds (δ 3.79 ppm for methoxy groups, δ 9.00 ppm for amine protons) .
- HPLC : Reverse-phase chromatography with chiral columns (e.g., polysaccharide-based) confirms enantiomeric purity (>95% in some cases) .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., observed [M+H]+ at 209.71 for ethyl derivatives) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodology : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation . Pre-experiment solubility testing in methanol or DMSO is recommended for biological assays . Avoid prolonged exposure to light or moisture, as hydrochloride salts may hydrolyze under acidic conditions .
Advanced Research Questions
Q. How can chiral purity be rigorously validated, and what methods resolve discrepancies in enantiomeric excess (EE) data?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak IA/IB with mobile phases (e.g., hexane:isopropanol) to separate enantiomers. Compare retention times to standards .
- Circular Dichroism (CD) : Quantify EE by measuring Cotton effects at specific wavelengths (e.g., 220–260 nm for amino esters) .
- Contradiction Resolution : Cross-validate results with polarimetry and X-ray crystallography if crystalline derivatives are obtainable .
Q. What computational strategies can predict reaction pathways for optimizing stereoselective synthesis?
- Methodology :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers for stereoselective steps .
- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., ICReDD’s reaction path search methods) .
- Molecular Dynamics : Simulate solvent effects on reaction intermediates to refine experimental conditions .
Q. How can researchers reconcile contradictions in purity assessments from different analytical methods?
- Methodology :
- Cross-Validation : Compare HPLC purity (e.g., 95% in ) with elemental analysis (C, H, N, Cl%) and Karl Fischer titration (water content).
- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products that skew purity metrics .
- Case Study : If NMR shows impurities undetected by HPLC, use 2D-COSY or HSQC to identify structural anomalies .
Q. What in vitro assays are suitable for probing the biological activity of this compound?
- Methodology :
- Enzyme Inhibition : Adapt protocols for acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition assays, as seen in related amino ester hydrochlorides (IC50 determination via Ellman’s method) .
- Cell-Based Assays : Use fluorogenic substrates (e.g., Calcein-AM) in cytotoxicity screens, ensuring compound solubility in PBS or serum-free media .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., receptors) to measure binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
